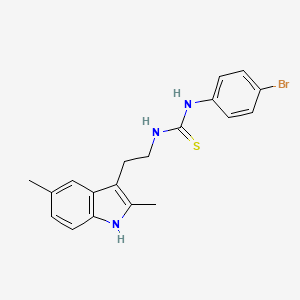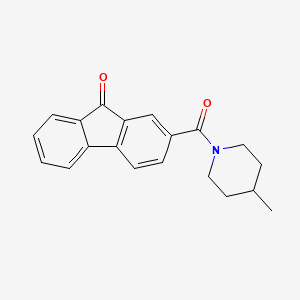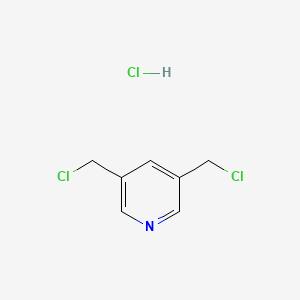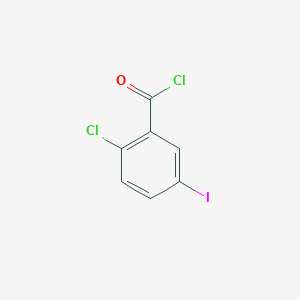
1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound is a thiourea derivative that has been synthesized using various methods, and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea is not fully understood, but studies have suggested that it may act as an inhibitor of various enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea in lab experiments include its potential as a candidate for cancer therapy, neuroprotection, and anti-inflammatory activity. This compound has been shown to be effective in various in vitro and in vivo models, and has the potential to be developed into a therapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on 1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea. These include:
1. Further optimization of the synthesis method to improve yield and purity of the compound.
2. Development of novel analogues of this compound with improved solubility and bioavailability.
3. Investigation of the mechanism of action of this compound to better understand its potential therapeutic applications.
4. In vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
5. Investigation of the potential of this compound in combination with other drugs for cancer therapy and neuroprotection.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea has been achieved through various methods, including the reaction of 4-bromoaniline with 2-(2,5-dimethyl-1H-indol-3-yl)ethylisothiocyanate in the presence of a base. Another method involves the reaction of 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine with thiocarbonyldiimidazole, followed by the reaction with 4-bromobenzaldehyde. These methods have been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea has been studied extensively for its potential in scientific research. This compound has shown promising results in various applications, including cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases, and has also exhibited anti-inflammatory activity.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3S/c1-12-3-8-18-17(11-12)16(13(2)22-18)9-10-21-19(24)23-15-6-4-14(20)5-7-15/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPCIHRUELFVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812640.png)
![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2812644.png)

![2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid](/img/structure/B2812650.png)
![Ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2812651.png)

![Imidazo[1,2-b]pyridazine-3-sulfonyl chloride](/img/structure/B2812654.png)

![4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2812657.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2812658.png)

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2812661.png)
![3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2812662.png)
![3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2812663.png)